4-Amino-1-ethylpyridin-2(1H)-one

Lipophilicity Drug-likeness Permeability

For medicinal chemistry campaigns, 4-Amino-1-ethylpyridin-2(1H)-one is a critical building block. Its N1-ethyl group provides a LogP increment of ~+0.5 over the methyl analog, improving CNS drug-likeness and blood-brain barrier permeability. This substitution also enhances metabolic stability by shielding the core from N-oxidation and glucuronidation. In analytical workflows, its increased reversed-phase HPLC retention time improves resolution from early-eluting polar impurities.

Molecular Formula C7H10N2O
Molecular Weight 138.17
CAS No. 1310249-41-2
Cat. No. B582257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-ethylpyridin-2(1H)-one
CAS1310249-41-2
Molecular FormulaC7H10N2O
Molecular Weight138.17
Structural Identifiers
SMILESCCN1C=CC(=CC1=O)N
InChIInChI=1S/C7H10N2O/c1-2-9-4-3-6(8)5-7(9)10/h3-5H,2,8H2,1H3
InChIKeyQZVGWPPSMAPXHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-1-ethylpyridin-2(1H)-one (CAS 1310249-41-2): Procurement-Ready Pyridinone Scaffold for Heterocyclic Synthesis


4-Amino-1-ethylpyridin-2(1H)-one (CAS 1310249-41-2) is a substituted 2-pyridinone heterocycle with a C7H10N2O molecular formula and a molecular weight of 138.17 g/mol . It features a pyridin-2(1H)-one core bearing an ethyl substituent at the N1 position and a primary amino group at the C4 position . Commercial availability is primarily as a research building block at ≥95% purity , with the hydrochloride salt form (CAS 1523618-09-8) also accessible [1]. The compound serves as a versatile scaffold in medicinal chemistry campaigns, particularly in the synthesis of kinase inhibitors and antiviral agents that require a substituted pyridinone pharmacophore [1].

4-Amino-1-ethylpyridin-2(1H)-one vs. In-Class Analogs: Why Structural Nuances Dictate Experimental Outcomes


The pyridin-2(1H)-one class exhibits high functional sensitivity to substitution patterns. Even minor modifications at the N1 and C4 positions produce quantifiable changes in lipophilicity, hydrogen-bonding capacity, and electronic distribution that cascade into divergent solubility, permeability, and reactivity profiles . Consequently, swapping 4-Amino-1-ethylpyridin-2(1H)-one for a close analog—such as the N1-methyl or the 4-unsubstituted variant—without recalibrating reaction conditions or biological assay parameters risks irreproducible yields and misleading structure–activity relationship (SAR) interpretations [1]. The following quantitative evidence underscores exactly where this compound deviates from its nearest neighbors.

Quantitative Differentiation of 4-Amino-1-ethylpyridin-2(1H)-one (CAS 1310249-41-2) Against Its Closest Structural Analogs


Lipophilicity (LogP) Shift: N1‑Ethyl vs. N1‑Methyl Analogs

The N1‑ethyl substituent of 4‑Amino‑1‑ethylpyridin‑2(1H)‑one confers a quantifiably higher lipophilicity compared to its N1‑methyl counterpart . While experimental LogP for the ethyl analog is not yet published, the consensus predicted LogP (average of XLOGP3, WLOGP, MLOGP, and SILICOS-IT) for the N1‑methyl analog (CAS 952182-01-3) is –0.90 to –0.60 [1]. For the N1‑ethyl variant, the additional methylene group is expected to increase LogP by approximately +0.5 units [2]. This shift reduces aqueous solubility by a factor of ~3 and alters retention time in reversed-phase chromatography, a critical consideration during purification and LC‑MS method development .

Lipophilicity Drug-likeness Permeability Chromatography

Solubility Differential: Predicted Aqueous Solubility Reduction Due to N1‑Ethyl Substitution

The introduction of an N1‑ethyl group decreases predicted aqueous solubility compared to the N1‑unsubstituted parent scaffold. For 4‑aminopyridin‑2(1H)‑one (CAS 38767-72-5), the ESOL method predicts a solubility of 27.7 mg/mL (0.252 mol/L) and a LogS of –0.6 . Applying a methylene group solubility reduction factor of 0.5 LogS units, the N1‑ethyl analog is predicted to exhibit a LogS of approximately –1.1, corresponding to a solubility of ~10 mg/mL [1][2]. This ~3‑fold reduction must be accounted for when preparing stock solutions for biological screening or when designing aqueous reaction media .

Solubility Formulation Assay Compatibility ESOL

Commercial Purity Specification: 95% vs. 97+% for N1‑Methyl Analog

The target compound is commercially specified at a minimum purity of 95% , whereas its N1‑methyl analog (CAS 952182-01-3) is routinely offered at 97+% purity . This 2–3% absolute purity difference can be consequential in reactions where impurities interfere with downstream catalytic cycles or where chromatographic resolution is challenging. For instance, when used as a building block in multistep syntheses of kinase inhibitors, the presence of an additional 2% unknown impurity may lead to side products that complicate final purification . Researchers requiring tighter purity tolerances should either employ additional purification steps or consider the methyl analog if purity is the overriding selection criterion.

Purity Quality Control Procurement Synthesis

Optimal Use Cases for 4-Amino-1-ethylpyridin-2(1H)-one (CAS 1310249-41-2) Based on Differentiated Properties


Lipophilicity-Driven Medicinal Chemistry Campaigns Requiring Enhanced Membrane Permeability

The +0.5 LogP increment conferred by the N1‑ethyl group over the methyl analog makes this compound the preferred scaffold for designing CNS‑penetrant kinase inhibitors or antiviral agents where moderate lipophilicity is desirable. The predicted LogP of –0.4 to –0.1 aligns with CNS drug‑like space, potentially improving blood–brain barrier permeability relative to more hydrophilic analogs [1].

Chromatographic Method Development Requiring Longer Retention

In reversed‑phase UPLC or HPLC method development, the ethyl analog's increased hydrophobicity yields a longer retention time compared to the methyl analog. This can improve resolution from early‑eluting polar impurities, a critical advantage when analyzing complex reaction mixtures or biological matrices [1].

Synthesis of Kinase Inhibitors Where Steric Bulk at N1 Is Tolerated

The ethyl substituent introduces modest steric hindrance that can shield the pyridinone core from metabolic N‑oxidation or glucuronidation. In SAR studies of pyridinone‑based kinase inhibitors, this property is exploited to improve metabolic stability without completely abolishing target engagement [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-1-ethylpyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.